molecular formula C22H23ClFN5O B607702 GNF179

GNF179

Numéro de catalogue: B607702
Poids moléculaire: 427.9 g/mol
Clé InChI: KFSKTWYDIHJITF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GNF179 est un médicament à petite molécule appartenant à la classe des imidazolopipérazines. Il a montré un potentiel significatif en tant qu'agent antipaludique, en particulier contre Plasmodium falciparum et Plasmodium vivax. This compound est connu pour sa capacité à inhiber la progression du cycle de vie sexuel du parasite du paludisme, ce qui en fait un candidat prometteur pour les thérapies de blocage de la transmission .

Applications De Recherche Scientifique

Antimalarial Efficacy

Mechanism of Action
GNF179 targets the intracellular secretory pathway in malaria parasites. Studies indicate that it affects gene expression significantly in wild-type P. falciparum but shows minimal impact on resistant mutants, suggesting a specific mechanism that may be exploited for therapeutic purposes. For instance, exposure to this compound resulted in the downregulation of key metabolic pathways in wild-type parasites, including fatty acid biosynthesis and degradation .

In Vitro and In Vivo Studies

  • In Vitro Studies : this compound demonstrates potent activity against P. falciparum, with an IC50 value as low as 3.3 nM in certain strains, indicating strong efficacy . Comparative studies have shown that this compound is effective against both asexual blood-stage infections and gametocytes, which are crucial for transmission blocking .
  • In Vivo Studies : In experiments with P. berghei ANKA-infected mice, this compound was administered at varying doses (30 mg/kg and 100 mg/kg), leading to significant reductions in parasitemia . These results underscore its potential for treating malaria in animal models.

Resistance Mechanisms

Resistance to this compound has been documented, primarily associated with mutations in the pfcarl gene. Specific mutations can lead to substantial increases in the IC50 values (up to 274-fold), indicating a robust mechanism of resistance that could complicate treatment strategies . The introduction of specific mutations into wild-type strains has demonstrated that these genetic changes are sufficient to confer resistance, highlighting the need for ongoing surveillance of resistance patterns in malaria treatment .

Clinical Trials and Future Directions

This compound is currently undergoing clinical evaluation, including phase II trials aimed at assessing its safety and efficacy in human subjects. Preliminary results show promising parasitological responses, suggesting that this compound could be a viable option for malaria treatment alongside existing therapies like artemisinin-based combinations .

Summary of Key Findings

Study Aspect Details
Class Imidazolopiperazine
Target Parasites Plasmodium falciparum, Plasmodium ovale
IC50 Values As low as 3.3 nM for certain strains
Resistance Mechanisms Mutations in pfcarl gene associated with increased resistance
In Vivo Efficacy Significant reduction in parasitemia observed in P. berghei-infected mice
Clinical Trials Phase II trials ongoing; promising early results reported

Case Studies

  • Transcriptomic Analysis : A study analyzing differential gene expression between wild-type and resistant mutant P. falciparum revealed that this compound selectively downregulates genes involved in critical metabolic pathways while sparing resistant mutants from similar effects .
  • Resistance Characterization : Research involving engineered mutant strains demonstrated that specific amino acid changes in the pfcarl gene led to substantial increases in resistance to this compound, emphasizing the importance of genetic factors in therapeutic outcomes .
  • Combination Therapies : Investigations into combination therapies involving this compound and other antimalarials have shown potential synergistic effects, which may enhance overall treatment efficacy and reduce the likelihood of resistance development .

Analyse Des Réactions Chimiques

GNF179 subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur ses produits d'oxydation soient limitées.

    Substitution : this compound peut subir des réactions de substitution, en particulier impliquant le noyau imidazolopipérazine. .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en ciblant la voie sécrétoire intracellulaire de Plasmodium falciparum. Il inhibe le trafic des protéines, bloque l'établissement de nouvelles voies de perméation et provoque une expansion du réticulum endoplasmique. Ce mécanisme est distinct de celui des composés antipaludiques standard, faisant de this compound un outil précieux pour étudier le traitement des protéines dépendant du réticulum endoplasmique .

Mécanisme D'action

GNF179 exerts its effects by targeting the intracellular secretory pathway of Plasmodium falciparum. It inhibits protein trafficking, blocks the establishment of new permeation pathways, and causes endoplasmic reticulum expansion. This mechanism is distinct from those of standard antimalarial compounds, making this compound a valuable tool for studying endoplasmic reticulum-dependent protein processing .

Comparaison Avec Des Composés Similaires

GNF179 est étroitement lié à d'autres composés imidazolopipérazine, tels que KAF156 (Ganaplacide). Les deux composés sont efficaces contre les infections symptomatiques à Plasmodium au stade asexué du sang et présentent des propriétés de blocage de la transmission. This compound est unique par son inhibition spécifique de la voie sécrétoire intracellulaire et sa capacité à provoquer une expansion du réticulum endoplasmique .

Composés similaires

  • KAF156 (Ganaplacide)
  • Pipéraquine
  • Dihydroartémisinine
  • Atovaquone

Activité Biologique

GNF179 is a novel antimalarial compound belonging to the imidazolopiperazine class, which has shown promising biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, resistance profiles, and implications for treatment.

This compound exhibits its antimalarial effects primarily by targeting critical metabolic pathways in P. falciparum. Research indicates that this compound disrupts protein export and mitochondrial function within the parasite:

  • Protein Export Inhibition : this compound has been shown to impair the export of essential proteins from the parasite, which is crucial for its survival and replication. The compound affects the trafficking of proteins such as SERA5, leading to reduced expression levels in treated parasites compared to controls .
  • Mitochondrial Targeting : Studies suggest that this compound targets mitochondrial metabolism, particularly affecting the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) functions. This disruption leads to increased oxidative stress within the parasite, contributing to its death .

Efficacy Against Different Stages of Plasmodium falciparum

This compound has demonstrated potent activity against multiple stages of the P. falciparum life cycle:

  • Asexual Blood Stages : The compound is particularly effective against early blood stages, with an EC50 value as low as 9 nM in wild-type strains. This potency is maintained across various asexual stages, including ring and trophozoite forms .
  • Gametocyte Activity : this compound also exhibits transmission-blocking properties by affecting gametocyte development. However, mutations in the pfcarl gene have been linked to increased resistance in these sexual stages, indicating that genetic variability can influence treatment outcomes .

Resistance Mechanisms

Resistance to this compound has been observed in certain P. falciparum strains, primarily associated with mutations in specific genes:

  • Mutations in pfcarl : Variants in this gene correlate with significant resistance to this compound, with resistant strains showing an EC50 increase from 9 nM (wild-type) to 2.55 µM (mutant) for gametocyte forms . This highlights the importance of monitoring genetic changes within parasite populations.
  • Transcriptional Stability : Interestingly, studies show that resistant mutants maintain stable gene expression profiles when exposed to this compound, suggesting a potential mechanism by which they evade drug action .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

StudyFindings
Demonstrated that this compound treatment resulted in downregulation of key metabolic genes involved in fatty acid transport and protein methylation.
Showed that fluorescently-labeled forms of this compound retained activity against P. falciparum, confirming its mechanism of action through mitochondrial targeting.
Reported on the transmission-blocking efficacy of this compound and highlighted resistance associated with specific genetic mutations.

Propriétés

IUPAC Name

2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSKTWYDIHJITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GNF179
Reactant of Route 2
GNF179
Reactant of Route 3
GNF179
Reactant of Route 4
GNF179
Reactant of Route 5
Reactant of Route 5
GNF179
Reactant of Route 6
Reactant of Route 6
GNF179

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.